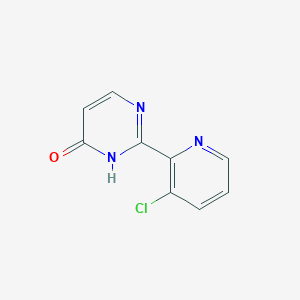

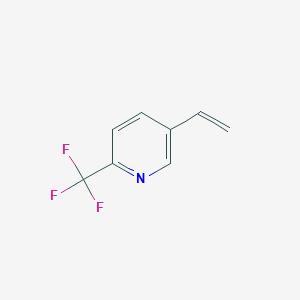

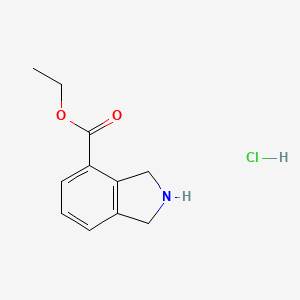

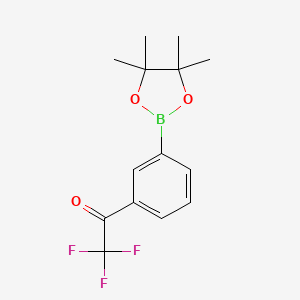

![molecular formula C7H4N2O2S B1398758 Thieno[3,2-D]pyrimidine-4-carboxylic acid CAS No. 1029144-49-7](/img/structure/B1398758.png)

Thieno[3,2-D]pyrimidine-4-carboxylic acid

Descripción general

Descripción

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .

Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis

The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .Physical And Chemical Properties Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .Aplicaciones Científicas De Investigación

1. Anticancer Activity

- Summary of Application: Thieno[3,2-D]pyrimidine-4-carboxylic acid derivatives have been synthesized and tested for their anticancer activity in NCI 60 cell lines . The most active compound among thieno[2,3-D]pyrimidine-4(3H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one .

- Methods of Application: The thienopyrimidine derivatives were synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction .

- Results or Outcomes: Some compounds showed remarkable anticancer activity. The most active compound possesses cytotoxic activity on almost all cancer cell lines with mean growth 51.01%, where the most sensitive was the melanoma cell line MDA-MB-435 with GP (Growth Percent) = -31.02% .

2. Anti-inflammatory Activity

- Summary of Application: Pyrimidines, including thieno[3,2-D]pyrimidine-4-carboxylic acid derivatives, display a range of pharmacological effects including anti-inflammatory .

- Methods of Application: The review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .

- Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

3. Synthesis of Thieno[3,2-d]pyrimidine Derivatives

- Summary of Application: Thieno[3,2-d]pyrimidine derivatives can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds can be used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

- Methods of Application: The synthesis involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .

- Results or Outcomes: This method provides a new synthetic approach to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

4. Antitumor Agents

- Summary of Application: Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors and evaluated for their antitumor activity .

- Methods of Application: The compounds were synthesized via structural modifications of tazemetostat .

- Results or Outcomes: The most promising compound had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2 and K562 cells .

5. Antibacterial Activity

- Summary of Application: 1,3-thiazolidine pyrimidine derivatives, including thieno[3,2-d]pyrimidine derivatives, have been developed and tested for their antibacterial activity .

- Methods of Application: The compounds were tested against 14 bacterial strains .

- Results or Outcomes: The compounds showed antibacterial activity against various bacterial strains .

6. Inhibition of Mycobacterial Oxidative Phosphorylation

- Summary of Application: Thieno[3,2-d]pyrimidin-4-amine derivatives have been synthesized and tested for their ability to inhibit the mycobacterial oxidative phosphorylation pathway .

- Methods of Application: The compounds were tested for their inhibitory activity against BCG and N0145-Mtb .

- Results or Outcomes: The most potent compound showed good inhibitory activity (IC50 values of 6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb) .

7. Synthesis of Pyridothienopyrimidines

- Summary of Application: Pyridothienopyrimidines hybrids, which can be synthesized from Thieno[3,2-D]pyrimidine-4-carboxylic acid, act as promising inhibitors of phosphodiesterase IV .

- Methods of Application: The synthesis involves the use of Thieno[3,2-D]pyrimidine-4-carboxylic acid as a precursor .

- Results or Outcomes: These compounds are potentially useful for the treatment of asthma and chronic obstructive pulmonary disease .

8. All-Organic, Heavy-Atom-Free Photosensitizers

- Summary of Application: Thieno[3,2-D]pyrimidine-4-carboxylic acid derivatives can be used to create all-organic, heavy-atom-free photosensitizers .

- Methods of Application: The synthesis involves the use of Thieno[3,2-D]pyrimidine-4-carboxylic acid as a precursor .

- Results or Outcomes: These photosensitizers are easy to make, noncytotoxic, work both in the presence and absence of molecular oxygen, and can be readily incorporated into DNA and RNA .

9. Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

- Summary of Application: Thieno[2,3-d]pyrimidine-4-carboxylic acids can be synthesized from Thieno[3,2-D]pyrimidine-4-carboxylic acid .

- Methods of Application: The synthesis involves the use of Thieno[3,2-D]pyrimidine-4-carboxylic acid as a precursor .

- Results or Outcomes: These compounds have shown antimicrobial activity against Pseudomonas aeruginosa .

Safety And Hazards

The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .

Propiedades

IUPAC Name |

thieno[3,2-d]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGKUGRDUXGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725540 | |

| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-D]pyrimidine-4-carboxylic acid | |

CAS RN |

1029144-49-7 | |

| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)